Cas no 82915-90-0 ((3R,3'S,6S,6'R)-Tunaxanthin)

(3R,3'S,6S,6'R)-Tunaxanthin structure
(3R,3'S,6S,6'R)-Tunaxanthin structure
Product Name:(3R,3'S,6S,6'R)-Tunaxanthin
CAS No:82915-90-0
MF:C40H56O2
MW:568.871452331543
CID:2014548
PubChem ID:16061199
Update Time:2025-04-21

(3R,3'S,6S,6'R)-Tunaxanthin Chemical and Physical Properties

Names and Identifiers

    • (3R,3'S,6S,6'R)-Tunaxanthin
    • Chiriquixanthin A
    • 78306-12-4
    • Chiriquixanthin B
    • (3R,3'S,6S,6'R)-epsilon,epsilon-Carotene-3,3'-diol
    • (3S,3'S,6R,6'R)-epsilon,epsilon-Carotene-3,3'-diol
    • (3R,6R,3'S,6'R)-epsilon,epsilon-Carotene-3,3'-diol
    • 82915-90-0
    • (3R,3'S,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • 71697-14-8
    • (3S,3'S,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • 97746-99-1
    • (3R,3'R,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • Oxyxanthin 45
    • 97673-78-4
    • Tunaxanthin J
    • 63597-82-0
    • Chiriquixanthin
    • Tunaxanthin I
    • Tunaxanthin H
    • 63597-83-1
    • Tunaxanthin G
    • (3R,3'S,6S,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • Lactucaxanthin
    • 71697-13-7
    • (3S,3'S,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • Tunaxanthin E
    • Tunaxanthin D
    • (3R,3'R,6R,6'S)-epsilon,epsilon-Carotene-3,3'-diol
    • Tunaxanthin C
    • Tunaxanthin B
    • Tunaxanthin A
    • 72274-50-1
    • 82915-89-7
    • LMPR01070035
    • (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol
    • (1R,4R)-4-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-((1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl)-3,5,5-trimethylcyclohex-2-en-1-ol
    • Inchi: 1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3
    • InChI Key: BIPAHAFBQLWRMC-UHFFFAOYSA-N
    • SMILES: CC(=CC=CC=C(C=CC=C(C=CC1C(C)(C)CC(O)C=C1C)C)C)C=CC=C(C=CC1C(C)(C)CC(O)C=C1C)C

Computed Properties

  • Exact Mass: 568.42803102Da
  • Monoisotopic Mass: 568.42803102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.002
  • Topological Polar Surface Area: 40.5Ų
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.